1H and 13C NMR spectral assignments for 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene
1H and 13C NMR spectral assignments for 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene
Structural Elucidation of 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene: A Comprehensive Guide to 1 H and 13 C NMR Spectral Assignments
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide
Executive Summary & Structural Causality
In the realm of synthetic organic chemistry and pharmaceutical development, substituted β -nitrostyrenes are critical synthons. Specifically, 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene (commonly referred to as 4-ethoxy- β -nitrostyrene) serves as a vital precursor in the synthesis of phenethylamine derivatives and targeted therapeutics [1].
To utilize this compound effectively, unambiguous structural characterization is required. As a Senior Application Scientist, I approach Nuclear Magnetic Resonance (NMR) spectroscopy not merely as a tool for pattern matching, but as a method to interrogate the fundamental electronic environment of a molecule.
The molecular architecture of 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene features a highly conjugated "push-pull" chromophore system:
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The "Push" (Electron-Donating Group): The ethoxy group at the C1 position exerts a strong +R (resonance) effect, donating electron density into the aromatic ring.
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The "Pull" (Electron-Withdrawing Group): The nitroethenyl moiety at the C4 position exerts a powerful −R effect, withdrawing electron density across the conjugated π -system.
This electronic tug-of-war dictates the chemical shifts ( δ ) observed in both 1 H and 13 C NMR spectra. Understanding this causality is the foundation of a self-validating analytical workflow.
Experimental Methodology: A Self-Validating Protocol
Trustworthy analytical data requires a rigorously controlled acquisition environment. The following step-by-step methodology ensures high-resolution, artifact-free spectra.
Step 1: Sample Preparation
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Weigh 15–20 mg of highly purified 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene.
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Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard ( δ 0.00 ppm).
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Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any paramagnetic particulates that could degrade magnetic field homogeneity.
Step 2: Instrument Calibration (Tuning & Matching)
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Insert the sample into a 400 MHz (or higher) NMR spectrometer.
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Perform automated or manual tuning and matching of the probe to optimize the Q-factor for both 1 H (400 MHz) and 13 C (100 MHz) nuclei. This maximizes the signal-to-noise ratio (SNR).
Step 3: Shimming and Locking
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Lock the spectrometer to the deuterium resonance of CDCl 3 .
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Execute gradient shimming (e.g., TopShim) to optimize the Z0–Z5 gradients, ensuring a sharp, symmetrical solvent peak (CDCl 3 residual 1 H at 7.26 ppm; 13 C at 77.16 ppm).
Step 4: Acquisition Parameters
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1 H NMR: Use a standard single-pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation. Acquire 16–32 scans.
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13 C{ 1 H} NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30). Set D1 to 2.0–3.0 seconds. Acquire 512–1024 scans depending on concentration.
Step 5: Spectral Processing
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Apply a zero-filling factor of 2 and an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation (FT).
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Perform manual zero-order and first-order phase corrections.
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Apply a polynomial baseline correction to ensure accurate integration of the 1 H signals.
1 H NMR Spectral Assignments & Mechanistic Insights
The 1 H NMR spectrum of this molecule provides immediate confirmation of its structural connectivity and stereochemistry.
Quantitative Data Summary: 1 H NMR (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| -CH 3 | 1.44 | Triplet (t) | 7.0 | 3H | Ethoxy methyl |
| -OCH 2 | 4.08 | Quartet (q) | 7.0 | 2H | Ethoxy methylene |
| C2-H, C6-H | 6.92 | Doublet (d) | 8.8 | 2H | Aromatic (ortho to ethoxy) |
| C3-H, C5-H | 7.48 | Doublet (d) | 8.8 | 2H | Aromatic (ortho to alkene) |
| C α -H | 7.52 | Doublet (d) | 13.6 | 1H | Alkene (=CH -NO 2 ) |
| C β -H | 7.97 | Doublet (d) | 13.6 | 1H | Alkene (Ar-CH =) |
*Note: The para-substituted benzene ring technically forms an AA'BB' spin system, which often resolves as two pseudo-doublets in routine 1D NMR.
Causality of the Chemical Shifts
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Stereochemical Validation: The coupling constant of J=13.6 Hz between the two alkene protons unequivocally confirms the (E)-configuration (trans). Cis-alkenes typically exhibit 3JHH values of 8–12 Hz, whereas trans-alkenes range from 13–18 Hz.
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The Alkene Deshielding Anomaly: Inductively, one might expect the proton closest to the highly electronegative nitro group (C α -H) to be the most deshielded. However, resonance dictates the reality. The nitro group withdraws electrons via the π -system, placing a partial positive charge specifically on the β -carbon. This profound resonance deshielding pushes the C β -H signal downfield to 7.97 ppm , while the C α -H resonates at 7.52 ppm [2].
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Aromatic Shielding: The lone pairs on the ethoxy oxygen donate into the ring, heavily shielding the ortho protons (C2-H, C6-H), pushing them upfield to 6.92 ppm .
13 C NMR Spectral Assignments
The 13 C NMR spectrum provides a direct map of the carbon skeleton, validating the electronic effects observed in the proton spectrum.
Quantitative Data Summary: 13 C NMR (100 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Carbon Type | Assignment | Mechanistic Rationale |
| 14.6 | Primary (CH 3 ) | Ethoxy -CH 3 | Standard aliphatic methyl. |
| 63.8 | Secondary (CH 2 ) | Ethoxy -OCH 2 | Deshielded by direct attachment to oxygen. |
| 115.2 | Tertiary (CH) | Ar-C2, C6 | Shielded by +R ortho-effect of the ethoxy group. |
| 122.3 | Quaternary (C) | Ar-C4 | Ipso carbon attached to the electron-deficient alkene. |
| 131.4 | Tertiary (CH) | Ar-C3, C5 | Meta to ethoxy, relatively unaffected by +R effect. |
| 135.0 | Tertiary (CH) | Alkene C α (=C H-NO 2 ) | Adjacent to NO 2 , but protected from partial positive charge. |
| 139.2 | Tertiary (CH) | Alkene C β (Ar-C H=) | Strongly deshielded by resonance-induced positive charge. |
| 162.1 | Quaternary (C) | Ar-C1 | Ipso carbon directly attached to the electronegative oxygen. |
2D NMR Workflows: A Self-Validating System
To ensure absolute trustworthiness in these assignments, 1D data must be cross-validated using 2D NMR techniques. This creates a closed-loop logical system where no assignment is left to assumption.
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COSY (Correlation Spectroscopy): Validates scalar coupling. The cross-peak between δ 1.44 and δ 4.08 confirms the ethoxy ethyl group. The cross-peak between δ 7.52 and δ 7.97 isolates the alkene spin system.
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HSQC (Heteronuclear Single Quantum Coherence): Maps the exact 1 H signals to their corresponding 13 C signals (e.g., linking the 7.97 ppm proton directly to the 139.2 ppm carbon).
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HMBC (Heteronuclear Multiple Bond Correlation): The ultimate structural validator. A strong 3JCH correlation is observed between the C β -H (7.97 ppm) and the aromatic C2/C6 carbons (115.2 ppm), definitively proving the attachment of the nitroethenyl group to the para-substituted ring.
Logical Workflow Visualization
Below is the logical progression of the NMR structural elucidation process, illustrating the self-validating nature of the protocol.
Fig 1: Logical workflow for NMR spectral acquisition and structural elucidation.
Conclusion
The structural elucidation of 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene relies heavily on understanding the interplay between inductive and resonance effects within a conjugated system. By employing a rigorous, step-by-step acquisition protocol and validating 1D chemical shifts with 2D heteronuclear correlation data, researchers can achieve absolute confidence in their spectral assignments. This foundational accuracy is paramount for downstream applications in synthetic scaling and drug development.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 762460, 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene" PubChem,[Link]
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Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Referenced via Erowid Library for synthesis and spectral context of substituted nitrostyrenes),[Link]
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SpectraBase, John Wiley & Sons, Inc. "NMR Spectral Database for Substituted Nitrostyrenes", [Link]
